2-Methyl-3-(trifluoromethyl)aniline
Overview
Description
2-Methyl-3-(trifluoromethyl)aniline is a reactant in the synthesis of methylguanidine derivatives as prospective PET radioligands for the open channel of the NMDA receptor, linked to Alzheimer’s, epilepsy and other neurodegenerative disorders . It is an important intermediate of medicine and pesticide, mainly used for synthesizing analgesic and herbicide, veterinary anti-inflammatory drug and the like .
Synthesis Analysis
The synthetic steps involve conversion of 3-trifluoromethylaniline to pivalylamino-3-trifluoromethylbenzene, conversion of pivalylamino-3-trifluoromethylbenzene to pivalylamino-2-methyl-3-trifluoromethylbenzene, and conversion of pivalylamino-2-methyl-3-trifluoromethylbenzene to 2-methyl-3-trifluoromethylaniline . An improved process for the preparation of 2-Methyl-3-trifluoromethylaniline has been reported .Molecular Structure Analysis
The molecular formula of 2-Methyl-3-(trifluoromethyl)aniline is C8H8F3N. The molecular weight is 175.15 .Chemical Reactions Analysis
2-Methyl-3-(trifluoromethyl)aniline may be used in chemical synthesis. It may be used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .Physical And Chemical Properties Analysis
The melting point of 2-Methyl-3-(trifluoromethyl)aniline is 38-42 °C (lit.) . The boiling point is 203.0±40.0 °C at 760 mmHg . The density is 1.2±0.1 g/cm3 .Scientific Research Applications
Electron Transport Materials in Electrophotography
Matsui et al. (1993) synthesized N-(Nitrofluorenylidene)anilines by condensing nitrofluorenones with substituted anilines, including 2-Methyl-3-(trifluoromethyl)aniline. These compounds displayed good properties as electron transport materials in positive charge electrophotography, highlighting their potential use in imaging and printing technologies (Matsui, Fukuyasu, Shibata, & Muramatsu, 1993).
Synthetic Chemistry Applications
Zhang et al. (2013) explored the use of 2-Methyl-3-(trifluoromethyl)aniline in the synthesis of rotationally restricted 9-arylacridines. This research demonstrates the chemical's utility in creating complex organic structures, which can be valuable in various chemical synthesis applications (Zhang, Sączewski, Wolińska, & Strekowski, 2013).
Spectroscopic Investigations
Arjunan, Rani, and Mohan (2011) conducted spectroscopic and quantum chemical studies on 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Their research offers insights into the vibrational, structural, thermodynamic, and electronic properties of these compounds, which is crucial for understanding their potential applications in various scientific fields (Arjunan, Rani, & Mohan, 2011).
Liquid Crystal Research
Miyajima et al. (1995) synthesized new derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including 4-trifluoromethyl and 4-trifluoromethoxy derivatives. These compounds exhibited stable liquid crystalline phases, which could be of interest in the field of materials science, particularly in the development of advanced display technologies (Miyajima, Nakazato, Sakoda, & Chiba, 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-3-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-5-6(8(9,10)11)3-2-4-7(5)12/h2-4H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLDBACVSHADLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057769 | |
Record name | 3-(Trifluoromethyl)-o-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(trifluoromethyl)aniline | |
CAS RN |
54396-44-0 | |
Record name | 2-Methyl-3-(trifluoromethyl)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54396-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3-(trifluoromethyl)benzenamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054396440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Trifluoromethyl)-o-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(trifluoromethyl)-o-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIFLUOROMETHYL TOLUIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/569607266B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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